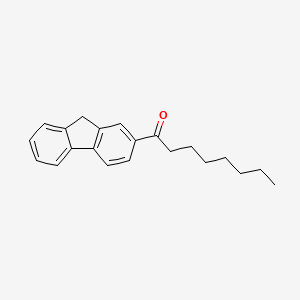

1-(9H-fluoren-2-yl)octan-1-one

Description

1-(9H-Fluoren-2-yl)octan-1-one is a ketone derivative featuring a fluorene moiety linked to an eight-carbon alkyl chain (octanone). The fluorene group, a bicyclic aromatic hydrocarbon, imparts rigidity and π-conjugation, while the octanone chain enhances lipophilicity. Its molecular formula is C₂₁H₂₂O, with a molecular weight of 290.40 g/mol (inferred from structural analogs in ).

Properties

CAS No. |

99012-31-4 |

|---|---|

Molecular Formula |

C21H24O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-(9H-fluoren-2-yl)octan-1-one |

InChI |

InChI=1S/C21H24O/c1-2-3-4-5-6-11-21(22)17-12-13-20-18(15-17)14-16-9-7-8-10-19(16)20/h7-10,12-13,15H,2-6,11,14H2,1H3 |

InChI Key |

HZLNJYVBCPTWAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:

Substituent Effects on Properties

- Chain Length and Lipophilicity: The octanone chain in the target compound increases hydrophobicity compared to shorter-chain analogs like 1-(9H-fluoren-2-yl)ethanone (C8 vs. C2). This enhances solubility in nonpolar solvents but may reduce aqueous solubility, critical for biological applications .

- Electronic and Optical Properties: Fluorene derivatives generally exhibit strong fluorescence due to extended π-conjugation. The octanone chain likely has minimal electronic impact, but substituents like nitro groups (e.g., in ) redshift absorption/emission wavelengths by enhancing push-pull effects.

- Biological Activity: While 4-fluoro-PV9 (a structural analog with an octanone chain) shows psychoactive properties , the target compound’s fluorenyl group may instead favor material science applications, such as organic semiconductors or sensors.

Stability and Functional Performance

- Thermal Stability: Fluorene-based polymers are known for thermal/chemical stability (decomposition temperatures >300°C) . The octanone chain may slightly reduce thermal stability compared to shorter alkyl or aryl substituents due to increased flexibility.

- Photostability : Fluorene’s rigid structure resists photodegradation, making it suitable for optoelectronics. Nitro or electron-withdrawing groups (e.g., in ) may alter stability by introducing reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.